![molecular formula C13H19N3O5S B4595352 N-tert-butyl-3-[(2-nitrophenyl)sulfonylamino]propanamide](/img/structure/B4595352.png)
N-tert-butyl-3-[(2-nitrophenyl)sulfonylamino]propanamide
Descripción general
Descripción
N-tert-butyl-3-[(2-nitrophenyl)sulfonylamino]propanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a tert-butyl group, a nitrophenyl group, and a sulfonylamino group attached to a propanamide backbone.
Aplicaciones Científicas De Investigación
N-tert-butyl-3-[(2-nitrophenyl)sulfonylamino]propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential as an enzyme inhibitor, particularly in the inhibition of proteases.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Métodos De Preparación
The synthesis of N-tert-butyl-3-[(2-nitrophenyl)sulfonylamino]propanamide typically involves multiple steps. One common synthetic route starts with the reaction of tert-butylamine with 2-nitrobenzenesulfonyl chloride to form N-tert-butyl-2-nitrobenzenesulfonamide. This intermediate is then reacted with 3-bromopropanoyl chloride under basic conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and bases like triethylamine .
Análisis De Reacciones Químicas
N-tert-butyl-3-[(2-nitrophenyl)sulfonylamino]propanamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The sulfonyl group can be reduced to a thiol group using reagents like lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other alkyl groups using alkyl halides under basic conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, lithium aluminum hydride, and alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used .
Mecanismo De Acción
The mechanism of action of N-tert-butyl-3-[(2-nitrophenyl)sulfonylamino]propanamide involves its interaction with specific molecular targets. For example, as a protease inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalysis. This inhibition can disrupt various biological pathways, leading to therapeutic effects in diseases where proteases play a critical role .
Comparación Con Compuestos Similares
N-tert-butyl-3-[(2-nitrophenyl)sulfonylamino]propanamide can be compared with similar compounds such as:
N-tert-butyl-2-nitrobenzenesulfonamide: Lacks the propanamide group, making it less versatile in certain synthetic applications.
N-tert-butyl-3-[(2-aminophenyl)sulfonylamino]propanamide: Contains an amino group instead of a nitro group, which can lead to different reactivity and biological activity.
N-tert-butyl-3-[(2-nitrophenyl)sulfonylamino]butanamide: Has a butanamide backbone instead of a propanamide backbone, affecting its physical and chemical properties.
Propiedades
IUPAC Name |
N-tert-butyl-3-[(2-nitrophenyl)sulfonylamino]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O5S/c1-13(2,3)15-12(17)8-9-14-22(20,21)11-7-5-4-6-10(11)16(18)19/h4-7,14H,8-9H2,1-3H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACXVTHGAWNOIRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CCNS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


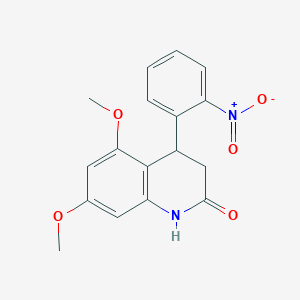
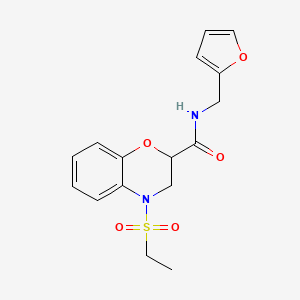
![N-[(allylamino)carbonothioyl]-2-chlorobenzamide](/img/structure/B4595299.png)
![N-[[4-(thiophen-2-ylmethoxy)phenyl]methyl]cyclopropanamine;hydrochloride](/img/structure/B4595300.png)
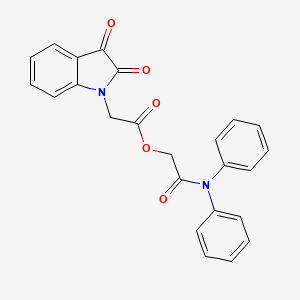

![N-[1-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B4595320.png)
![2-(4-bromo-2-chlorophenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]acetamide](/img/structure/B4595327.png)
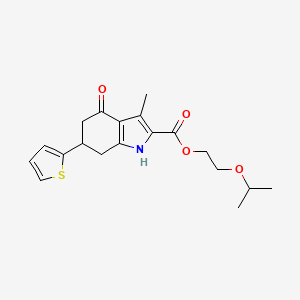
![N-(3-bromophenyl)-N'-[1-(5-chloro-2-thienyl)ethyl]urea](/img/structure/B4595336.png)
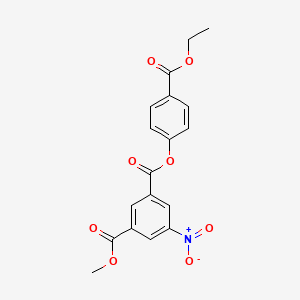
![4-[2-(methylthio)-5-(1-pyrrolidinylsulfonyl)benzoyl]morpholine](/img/structure/B4595359.png)

![3-[(2,4-dimethoxyphenyl)amino]-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile](/img/structure/B4595374.png)
